5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide
Description
Properties
IUPAC Name |
5,7-dioxa-6λ4-thiaspiro[2.5]octane 6-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3S/c6-9-7-3-5(1-2-5)4-8-9/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISMUYPWEMPRTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12COS(=O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008957 | |
| Record name | 5,7-Dioxa-6lambda~4~-thiaspiro[2.5]octan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89729-09-9 | |
| Record name | 5,7-Dioxa-6lambda~4~-thiaspiro[2.5]octan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 89729-09-9
- Molecular Formula : C₅H₈O₃S
- Molecular Weight : 148.18 g/mol
- Synonyms: 1,1-Cyclopropanedimethanol cyclic sulfite; 5,7-Dioxa-6-thia-spiro[2,5]octane-6-oxide .
Structural Features :
This compound features a spirocyclic structure combining a cyclopropane ring fused with a 1,3,2-dioxathiolane-2-oxide moiety. The sulfur atom in the sulfite group (S⁺–O⁻) introduces polarity and reactivity, distinguishing it from simpler ethers or hydrocarbons .
Physical Properties :
- Boiling Point : 242.8°C at 760 mmHg
- Density/Flash Point: Not specified in available data.
- Purity : Available commercially at >90–95% purity .
Applications :
Primarily used as a specialty chemical in organic synthesis, likely as a building block for spirocyclic frameworks or sulfite-based intermediates .
Table 1: Key Structural and Physical Properties
Structural and Functional Differences
Sulfur Oxidation State :
- The target compound (6-oxide) contains a sulfite group (S⁺–O⁻), making it reactive toward nucleophiles. In contrast, the 6,6-dioxide derivative (sulfone) is more oxidized and chemically stable, suitable for reactions requiring inert sulfur functionalities .
- Example : Sulfites are prone to hydrolysis or oxidation, whereas sulfones resist further oxidation, impacting their utility in long-term syntheses .
Heteroatom Composition :
- Replacement of sulfur with oxygen (e.g., 1,6-Dioxaspiro[2.5]octane) eliminates sulfur-based reactivity, reducing polarity and boiling point. Such compounds are often used as solvents or ligands .
- Nitrogen-containing analogs (e.g., 4-Oxa-7-azaspiro[2.5]octane) exhibit basicity and hydrogen-bonding capacity, making them valuable in medicinal chemistry .
Ring Strain and Reactivity :
- The cyclopropane ring in spiro compounds introduces angle strain, enhancing reactivity in ring-opening reactions. For example, the sulfite group in the target compound may facilitate nucleophilic attack at the sulfur center, enabling the formation of sulfonates or sulfonamides .
Research Findings
- Synthesis: The target compound is synthesized via cyclization of 1,1-cyclopropanedimethanol with thionyl chloride, as described in Synthetic Communications (1997) .
- Stability Studies : Sulfite derivatives like this compound are hygroscopic and require anhydrous storage, whereas sulfone analogs (6,6-dioxide) exhibit greater stability under ambient conditions .
- Comparative Reactivity : In a 2020 study (), sulfur-containing compounds demonstrated deviations in ASTM standards for volatility and combustion, highlighting the need for careful formulation when using sulfites in fuel additives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
